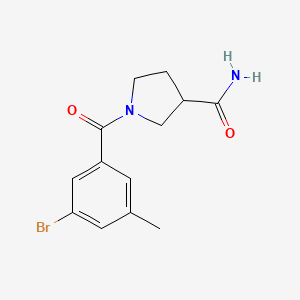![molecular formula C18H22N4O3 B6638507 N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B6638507.png)
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide, also known as SP-1, is a novel compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide also inhibits the ERK1/2 pathway, which is involved in cell growth and differentiation. Additionally, N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide has been found to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth and proliferation. N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide has also been found to induce apoptosis in cancer cells, leading to programmed cell death. Additionally, N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments, including its high purity and yield, and its potential applications in cancer research and antimicrobial drug development. However, there are also limitations to its use, including its relatively complex synthesis method and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide. One potential direction is the development of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide as a potential cancer therapeutic agent. Another potential direction is the development of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide as a new antibiotic. Additionally, further research is needed to elucidate the mechanism of action of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide and its potential side effects.
Synthesis Methods
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide can be synthesized through a multistep process involving the reaction of various chemicals such as 2-hydroxybenzaldehyde, malononitrile, and 1,2,4-triazole-3-thiol. The final product is obtained through a cyclization reaction using oxalic acid as a catalyst. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and liver cancer cells. N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(5-8-22-13-19-12-20-22)21-15-11-18(6-9-24-10-7-18)25-16-4-2-1-3-14(15)16/h1-4,12-13,15H,5-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBVBEZRDLMSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)CCN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)

![4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide](/img/structure/B6638471.png)
![5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide](/img/structure/B6638474.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide](/img/structure/B6638481.png)
![2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-3-carboxamide](/img/structure/B6638492.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638500.png)
![3-methyl-1-propyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638502.png)
![3-imidazol-1-yl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638511.png)
![1-ethyl-3,5-dimethyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638512.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide](/img/structure/B6638514.png)
![4-chloro-2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide](/img/structure/B6638519.png)